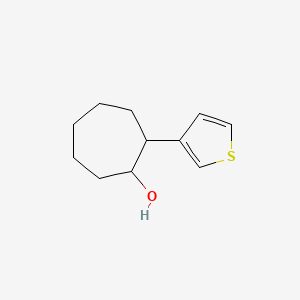
2-(Thiophen-3-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-3-yl)cycloheptan-1-ol is an organic compound with the molecular formula C11H16OS. It features a cycloheptane ring substituted with a thiophene ring at the 3-position and a hydroxyl group at the 1-position. This compound is of interest due to its unique structure, which combines a seven-membered ring with a heterocyclic thiophene moiety, potentially imparting interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both the thiophene and cycloheptane moieties. For instance, a precursor such as 3-(thiophen-3-yl)cycloheptanone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Catalytic hydrogenation or other green chemistry approaches might be employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The thiophene ring can be hydrogenated under catalytic conditions to form a saturated thiolane ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(Thiophen-3-yl)cycloheptanone
Reduction: 2-(Thiolan-3-yl)cycloheptan-1-ol
Substitution: 2-(Thiophen-3-yl)cycloheptan-1-chloride
Scientific Research Applications
2-(Thiophen-3-yl)cycloheptan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)cycloheptan-1-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Cycloheptanol: A seven-membered ring alcohol without the thiophene moiety.
2-(Thiophen-2-yl)cycloheptan-1-ol: A structural isomer with the thiophene ring at the 2-position.
Uniqueness
2-(Thiophen-3-yl)cycloheptan-1-ol is unique due to the combination of a cycloheptane ring and a thiophene ring at the 3-position. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-thiophen-3-ylcycloheptan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI Key |
YYSNPYAKQQKXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine](/img/structure/B13257126.png)
amine](/img/structure/B13257134.png)
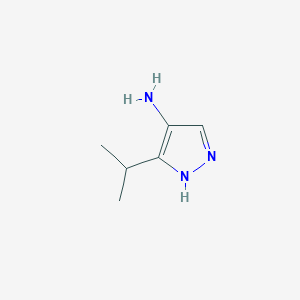


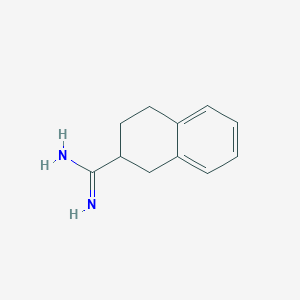

![4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13257161.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13257166.png)
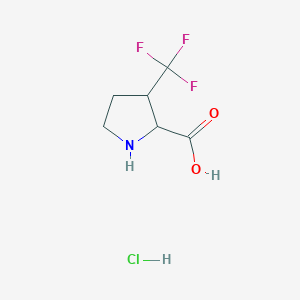
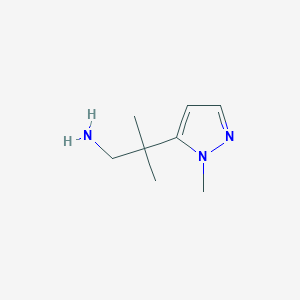
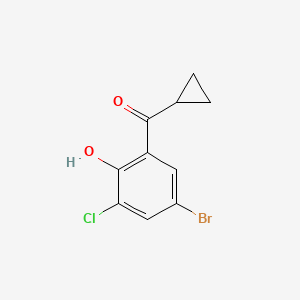
![N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline](/img/structure/B13257192.png)
![3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13257210.png)
